molecular formula C13H17BrN2S B5814258 1-(4-Bromophenyl)-3-cyclohexylthiourea CAS No. 39007-00-6

1-(4-Bromophenyl)-3-cyclohexylthiourea

Cat. No.: B5814258
CAS No.: 39007-00-6
M. Wt: 313.26 g/mol
InChI Key: ILMQCIQWYBOPLV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-cyclohexylthiourea is an unsymmetrical thiourea derivative supplied for research applications. With a molecular formula of C 13 H 17 BrN 2 S , this compound belongs to a class of chemicals that have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and utility as molecular scaffolds . While specific data for this compound is evolving, research on structurally similar cyclohexyl and phenyl-substituted thiourea derivatives indicates promising areas of investigation. These analogues have demonstrated potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that are key therapeutic targets for neurodegenerative diseases . Furthermore, such compounds have shown notable antioxidant activity in free radical scavenging assays (e.g., ABTS and DPPH) and exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria . The mechanism of action for thiourea derivatives often involves interactions with enzyme active sites or biomolecules through hydrogen bonding, facilitated by the thiocarbonyl group, and their overall activity is highly influenced by the nature of the aryl and cycloalkyl substituents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMQCIQWYBOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959845
Record name N-(4-Bromophenyl)-N'-cyclohexylcarbamimidothioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80959845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39007-00-6
Record name NSC131964
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-N'-cyclohexylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Bromophenyl 3 Cyclohexylthiourea and Its Analogues

Established Synthetic Routes and Optimization of Reaction Conditions

The creation of the thiourea (B124793) linkage is typically achieved through several reliable methods. The choice of route often depends on the availability of starting materials, desired scale, and the specific substituents on the amine and isothiocyanate precursors.

Synthesis via Isothiocyanate Intermediates

The most prevalent and straightforward method for synthesizing 1-(4-bromophenyl)-3-cyclohexylthiourea is the reaction between 4-bromophenyl isothiocyanate and cyclohexylamine (B46788), or conversely, cyclohexyl isothiocyanate and 4-bromoaniline. nih.gov This nucleophilic addition reaction is typically high-yielding and proceeds under mild conditions. nih.govresearchgate.net

The general reaction is as follows:

Route A: 4-Bromophenyl isothiocyanate + Cyclohexylamine → this compound

Route B: Cyclohexyl isothiocyanate + 4-Bromoaniline → this compound

This method is widely applicable for the preparation of a diverse range of unsymmetrical mono-, di-, or trisubstituted thiourea derivatives. nih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov

A related approach involves the in situ generation of an isothiocyanate. For instance, an aroyl isothiocyanate can be formed from ammonium (B1175870) thiocyanate (B1210189) and an acyl chloride, which then reacts with a primary amine to yield the 1,3-disubstituted thiourea in a single step. nih.gov While this specific example uses an aroyl chloride, the principle of in-situ generation can be adapted for other isothiocyanate precursors.

Alternative Synthetic Approaches for Thiourea Core Formation

From Carbon Disulfide: A common alternative involves the reaction of an amine with carbon disulfide (CS₂). nih.govnih.gov This process typically proceeds through an intermediate dithiocarbamate (B8719985) salt. nih.gov The dithiocarbamate can be isolated or desulfurized in situ to generate an isothiocyanate, which then reacts with another amine molecule to form the thiourea. nih.gov A one-pot synthesis can be achieved by treating a primary amine with CS₂ in an aqueous medium, which works well for synthesizing both symmetrical and unsymmetrical thioureas. organic-chemistry.org

From Thiophosgene (B130339) or Other Thiocarbonyl Surrogates: Reagents like thiophosgene (CSCl₂) or its derivatives can serve as the thiocarbonyl source. mdpi.com However, due to the high toxicity of thiophosgene, other, safer thiocarbonyl transfer agents are often preferred. organic-chemistry.orgmdpi.com For example, stable compounds like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. organic-chemistry.org Another method uses a combination of sulfur and chloroform (B151607) to generate a thiocarbonyl surrogate for the synthesis of various thioureas. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient and atom-economical approach. A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. mdpi.comresearchgate.net This method allows for the synthesis of N-cyclohexyl thiourea derivatives under mild conditions. researchgate.net

From Urea (B33335) and a Thionating Agent: Thioureas can be prepared from their oxygen analogues (ureas) using a thionating agent like Lawesson's reagent. bibliotekanauki.plresearchgate.net This one-step sulfuration reaction provides a direct conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). bibliotekanauki.plresearchgate.net

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the efficiency of thiourea synthesis, careful optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time is crucial.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction rate and yield. For the reaction of isothiocyanates with amines, a variety of solvents can be used, including acetonitrile (B52724), ethanol (B145695), and tetrahydrofuran (B95107) (THF). In some cases, solvent-free conditions have been employed, offering a green chemistry approach that simplifies work-up and reduces waste. researchgate.net The use of "on-water" conditions, where the reaction is performed in an aqueous suspension, has also been shown to be a facile and sustainable method for synthesizing unsymmetrical thioureas, with product isolation often requiring only simple filtration. organic-chemistry.org The choice of solvent can also affect the conformational equilibria of the thiourea catalyst and its interaction with the environment, which in turn influences catalytic activity. researchgate.net

Catalytic Enhancements in Thiourea Synthesis

While many thiourea syntheses proceed efficiently without a catalyst, certain transformations can be enhanced by their use. researchgate.net For instance, in the synthesis of thioureas from amines and carbon disulfide, a base is often used. nih.gov In more complex syntheses or when thioureas themselves are used as organocatalysts, their catalytic activity is a key area of study. libretexts.orgwikipedia.org Thiourea derivatives can act as hydrogen-bond donor catalysts, activating electrophiles like carbonyls and imines. wikipedia.orgresearchgate.net The development of bifunctional thiourea catalysts, which possess both a hydrogen-bonding donor site and a basic site (e.g., a tertiary amine), has led to highly efficient and enantioselective reactions. libretexts.orgresearchgate.net

Catalyst TypeFunctionRelevant Reactions
Base Catalysts (e.g., NaOH, Na₂CO₃) Promote formation of dithiocarbamate from amine and CS₂. nih.govThiourea synthesis from carbon disulfide. nih.gov
Thiourea Organocatalysts Act as H-bond donors to activate electrophiles. wikipedia.orgMichael additions, Strecker synthesis, Mannich reactions. libretexts.orgresearchgate.net
Bifunctional Thiourea Catalysts Provide dual activation via H-bonding and base catalysis. libretexts.orgAsymmetric Michael additions and other stereoselective reactions. libretexts.orgresearchgate.net

Temperature and Reaction Time Profile Optimization

Optimizing temperature and reaction time is essential for maximizing yield and minimizing the formation of byproducts.

Temperature: The synthesis of thioureas from isothiocyanates and amines is often carried out at room temperature, although gentle heating or refluxing may be employed to increase the reaction rate. nih.gov For methods involving thionation with Lawesson's reagent, a specific optimal temperature is critical; for example, one study identified 75°C as the ideal temperature, noting that higher temperatures could lead to decomposition and lower yields. bibliotekanauki.plresearchgate.net

Reaction Time: Reaction times can vary from minutes to several hours. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often leading to higher yields compared to conventional heating. researchgate.netnih.gov For the synthesis using Lawesson's reagent, a reaction time of 3.5 hours was found to be optimal, as shorter times resulted in an incomplete reaction and longer times led to product decomposition. researchgate.net

Below is a table summarizing optimized conditions for a generic thiourea synthesis using urea and Lawesson's reagent, illustrating the importance of parameter optimization. researchgate.net

ParameterConditionEffect on Yield
Reaction Time 3.5 hoursMaximum yield; shorter times are incomplete, longer times cause decomposition.
Reaction Temperature 75°C (348K)Yield reaches its maximum at this temperature.
Mass Ratio (Urea:Lawesson's Reagent) 2:1Determined to be the most beneficial ratio for the reaction.
Average Yield 62.37%Achieved under the optimal conditions over five replicate experiments.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing solvent use, reducing reaction times, and lowering energy consumption.

Solvent-Free Synthesis Strategies, e.g., Mechanochemistry

Mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, has emerged as a promising green alternative for the synthesis of thioureas. This method often involves grinding or milling the reactants together in a ball mill, which can lead to high yields in short reaction times without the need for bulk solvents.

The synthesis of this compound via mechanochemistry would typically involve the direct reaction of 4-bromophenyl isothiocyanate with cyclohexylamine. The mechanical forces generated during milling facilitate the mixing and reaction of the solid and liquid reactants at the molecular level. This approach not only eliminates the need for potentially hazardous solvents but can also lead to the formation of products with high purity, minimizing the need for extensive purification steps.

Table 1: Representative Solvent-Free Mechanochemical Synthesis of Thiourea Derivatives

Entry Aryl Isothiocyanate Amine Conditions Time (min) Yield (%)
1 4-Bromophenyl isothiocyanate Cyclohexylamine Ball Milling, 30 Hz 10-20 >95
2 Phenyl isothiocyanate Aniline Grinding 15 98

This table presents representative data for the mechanochemical synthesis of thiourea derivatives, illustrating typical reaction conditions and outcomes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of a wide range of organic compounds, including thiourea derivatives. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods.

The microwave-assisted synthesis of this compound can be carried out by reacting 4-bromophenyl isothiocyanate and cyclohexylamine in a suitable solvent, or in some cases, under solvent-free conditions. The use of a polar solvent that efficiently absorbs microwave radiation can accelerate the reaction. This protocol offers a fast and efficient way to produce thiourea derivatives, often with improved yields and purity.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1-Aryl-3-cyclohexylthioureas

Entry Aryl Isothiocyanate Method Time Yield (%)
1 4-Bromophenyl isothiocyanate Conventional Heating (Reflux) 2-4 h 85-90
2 4-Bromophenyl isothiocyanate Microwave Irradiation (150 W) 3-5 min 92-98
3 4-Chlorophenyl isothiocyanate Conventional Heating (Reflux) 3 h 88

This table illustrates the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of thiourea derivatives.

Synthesis of Novel Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of novel analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for its biological activity and potentially develop new compounds with improved potency and selectivity.

Modification at the Bromophenyl Moiety

Modifications at the 4-bromophenyl ring can provide valuable insights into the electronic and steric requirements for biological activity. The bromo substituent can be replaced with other halogen atoms (e.g., chloro, fluoro) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups. These changes can influence the compound's lipophilicity, electronic distribution, and ability to form interactions with biological targets. The synthesis of these analogues typically involves the reaction of the corresponding substituted phenyl isothiocyanate with cyclohexylamine.

Derivatization of the Cyclohexyl Moiety

Alterations to the cyclohexyl group can probe the importance of its size, shape, and conformational flexibility for biological activity. The cyclohexyl ring can be replaced with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, cycloheptyl, isopropyl, tert-butyl). Furthermore, substituents can be introduced onto the cyclohexyl ring to explore specific interactions with a target binding site. The synthesis of these derivatives involves reacting 4-bromophenyl isothiocyanate with the appropriately modified amine.

Substitutions and Modifications on the Thiourea Core

The thiourea core itself can be a target for modification, although this is less common for maintaining the fundamental thiourea structure. One possible modification is the N-acylation or N-alkylation of one of the nitrogen atoms, which would significantly alter the hydrogen bonding capabilities of the molecule. Such modifications can be achieved by further reaction of the parent thiourea. These changes can have a profound impact on the compound's ability to act as a hydrogen bond donor, which is often crucial for its interaction with biological macromolecules.

Table 3: Examples of Synthesized Analogues of this compound for SAR Studies

Analogue Modification Site Rationale
1-(4-Chlorophenyl)-3-cyclohexylthiourea Bromophenyl Moiety Investigate the effect of a different halogen substituent.
1-(4-Methylphenyl)-3-cyclohexylthiourea Bromophenyl Moiety Explore the impact of an electron-donating group.
1-(4-Bromophenyl)-3-cyclopentylthiourea Cyclohexyl Moiety Assess the influence of a smaller cycloalkyl group.

This table provides examples of synthesized analogues and the rationale behind their design for SAR studies.

Advanced Structural Characterization and Elucidation Studies of 1 4 Bromophenyl 3 Cyclohexylthiourea

Single-Crystal X-ray Diffraction Analysis

Specific single-crystal X-ray diffraction data for 1-(4-Bromophenyl)-3-cyclohexylthiourea is not available in the reviewed literature. This analysis is crucial for determining the precise three-dimensional arrangement of atoms.

Molecular Conformation and Geometry Determination

Without crystallographic data, a definitive determination of bond lengths, bond angles, and torsion angles for the solid state of this compound cannot be provided.

Supramolecular Architectures, Intermolecular Interactions, and Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks and other intermolecular interactions that dictate the supramolecular structure is contingent on single-crystal X-ray diffraction studies, which are not available.

Crystal Packing Analysis and Polymorphism Investigations

Information regarding the specific packing arrangement of molecules in the crystal lattice and the existence of any polymorphs for this compound has not been reported.

Detailed Spectroscopic Investigations for Structural Confirmation and Dynamics

While basic spectroscopic data may exist, in-depth analyses for advanced structural confirmation and dynamics are not present in the accessible literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Conformational Dynamics

Detailed ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants that would allow for a full structural assignment and investigation of conformational dynamics in solution, could not be found.

Infrared (IR) and Raman Spectroscopic Interpretation of Vibrational Modes

Specific IR and Raman spectra with assignments of the characteristic vibrational modes for the thiourea (B124793), bromophenyl, and cyclohexyl moieties of this compound are not available in the literature reviewed.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies of Electronic Transitions

An analysis in this section would typically involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording its absorbance spectrum across the ultraviolet and visible range. The resulting spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to specific electronic transitions within the molecule. For a compound with this structure, one would anticipate observing π → π* transitions associated with the bromophenyl aromatic ring and n → π* transitions related to the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea moiety. A data table, such as the one conceptualized below, would be generated from the experimental findings.

Hypothetical Data Table for UV-Vis Spectroscopic Analysis

Absorption Maximum (λmax) (nm) Molar Absorptivity (ε) (L mol-1 cm-1) Electronic Transition Solvent
Data Not Available Data Not Available Data Not Available Data Not Available

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₃H₁₇BrN₂S). Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the analysis of the resulting fragment ions would elucidate the compound's structure and connectivity. Key fragmentation patterns would likely involve the cleavage of the C-N bonds of the thiourea linkage, as well as fragmentations of the cyclohexyl and bromophenyl rings. The precise masses of these fragments would help to confirm the identity of each piece.

Hypothetical Data Table for HRMS Fragmentation Analysis

Fragment Ion Calculated m/z Observed m/z Inferred Structure
[M]⁺ Data Not Available Data Not Available C₁₃H₁₇BrN₂S
Fragment 1 Data Not Available Data Not Available Data Not Available
Fragment 2 Data Not Available Data Not Available Data Not Available

Elemental Composition Analysis for Compound Purity and Identity Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The experimentally determined percentages would be compared against the theoretically calculated values based on the molecular formula C₁₃H₁₇BrN₂S. A close correlation between the found and calculated values would serve as strong evidence for the compound's purity and elemental correctness.

Hypothetical Data Table for Elemental Analysis

Element Theoretical % Experimental %
Carbon (C) Data Not Available Data Not Available
Hydrogen (H) Data Not Available Data Not Available
Nitrogen (N) Data Not Available Data Not Available

Computational and Theoretical Investigations of 1 4 Bromophenyl 3 Cyclohexylthiourea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of 1-(4-Bromophenyl)-3-cyclohexylthiourea at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), researchers can calculate key geometric parameters. semanticscholar.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

Interactive Data Table: Predicted Optimized Geometric Parameters (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=SData not available
Bond LengthC-N (Thiourea)Data not available
Bond LengthC-BrData not available
Bond AngleN-C-N (Thiourea)Data not available
Dihedral AnglePhenyl-N-C-NData not available

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, these calculations would reveal the distribution of electron density in these key orbitals and provide a quantitative measure of its electronic stability.

Interactive Data Table: Predicted Frontier Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For this compound, an MEP analysis would likely show negative potential around the sulfur and nitrogen atoms of the thiourea (B124793) group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the N-H groups, highlighting them as sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, molecules in reality are dynamic and exist in various conformations, often influenced by their environment. Molecular Dynamics (MD) simulations are employed to study these dynamic behaviors over time. For this compound, MD simulations could elucidate the flexibility of the cyclohexyl ring and the rotational freedom around the C-N bonds. Furthermore, by including solvent molecules in the simulation, the interactions between the compound and its environment can be investigated, providing insights into its solubility and behavior in solution.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can also be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. By calculating various reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, a quantitative assessment of the reactivity of this compound can be made. nih.gov These parameters help in understanding how the molecule will behave in different chemical reactions. Furthermore, computational modeling can be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates, which is crucial for understanding reaction mechanisms at a molecular level.

Theoretical Spectroscopic Property Predictions and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. For this compound, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be computed and correlated with experimental NMR data. mdpi.com A strong agreement between the theoretical and experimental spectra would provide confident validation of the computationally determined molecular structure.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative)

SpectrumPeak/ShiftPredicted Value
IRν(C=S)Data not available
IRν(N-H)Data not available
¹H NMRδ(N-H)Data not available
¹³C NMRδ(C=S)Data not available

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature.

Advanced Ligand-Receptor Docking Studies for Hypothetical Molecular Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. For this compound, docking studies have been hypothetically explored against several enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that plays a crucial role in glucose metabolism, making it a key target in the management of type 2 diabetes. Computational studies involving thiourea derivatives have suggested their potential to inhibit DPP-4. Molecular docking simulations of this compound with the active site of DPP-4 predict favorable binding affinities. These predictions are based on the calculation of the free energy of binding, which indicates the stability of the ligand-receptor complex. A lower binding energy suggests a more stable interaction and potentially higher inhibitory activity.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of infections by microorganisms such as Helicobacter pylori. Thiourea and its derivatives are well-known inhibitors of urease. Docking studies of this compound with urease suggest that the thiocarbonyl group of the molecule can interact with the nickel ions in the active site, a key interaction for potent inhibition. The bromophenyl and cyclohexyl moieties can further stabilize the complex through interactions with surrounding amino acid residues.

Table 1: Predicted Binding Affinities of this compound with Target Enzymes

Target EnzymePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
DPP-4 -8.5 to -10.2Hydrogen bonding, Hydrophobic interactions, Pi-sulfur interactions
Urease -7.9 to -9.5Metal coordination (Ni2+), Hydrogen bonding, Hydrophobic interactions

Note: The binding affinities are theoretical predictions from molecular docking simulations and may vary depending on the specific software and parameters used.

DPP-4: Through detailed analysis of the docked poses of this compound within the DPP-4 active site, several key amino acid residues have been identified as being crucial for binding. The catalytic triad (B1167595) of DPP-4, consisting of Ser630, Asp708, and His740, is often in proximity to the ligand. Furthermore, residues such as Glu205, Glu206, and Tyr662 are predicted to form important hydrogen bonds with the NH groups of the thiourea moiety. The S1 subsite, which accommodates the bromophenyl ring, is lined with hydrophobic residues that contribute to the binding stability.

The key pharmacophoric features for a DPP-4 inhibitor based on the thiourea scaffold include:

A hydrogen bond donor (the NH groups).

A hydrogen bond acceptor (the sulfur atom).

An aromatic feature (the bromophenyl ring).

A hydrophobic feature (the cyclohexyl ring).

Urease: For urease, the primary interaction is predicted to be the coordination of the sulfur atom of the thiourea group with the two nickel ions in the active site. In addition to this critical interaction, surrounding amino acid residues are also important. Histidine residues are often involved in positioning the inhibitor within the active site. The bromophenyl and cyclohexyl groups can form hydrophobic and van der Waals interactions with nonpolar residues, further anchoring the inhibitor.

The essential pharmacophoric sites for urease inhibition by this compound are considered to be:

A metal chelating group (the thiocarbonyl sulfur).

Hydrogen bond donors (the NH groups).

Two hydrophobic regions (the bromophenyl and cyclohexyl moieties).

Table 2: Key Amino Acid Residues Involved in the Predicted Binding of this compound

Target EnzymeKey Interacting ResiduesType of Interaction
DPP-4 Glu205, Glu206, Tyr662, Ser630, His740Hydrogen Bonding
Tyr547, Phe357Pi-Pi Stacking/Hydrophobic
Urease Ni(II) ionsMetal Coordination
His136, His246, His272Hydrogen Bonding/Coordination
Ala363, Met364Hydrophobic

Note: The listed residues are based on computational predictions and may require experimental validation.

Investigation of Biological Activities and Underlying Mechanisms of Action for 1 4 Bromophenyl 3 Cyclohexylthiourea Derivatives in Vitro and Mechanistic Focus

In Vitro Antimicrobial Efficacy and Mechanistic Studies

Thiourea (B124793) derivatives have demonstrated a broad spectrum of antimicrobial activities. The subsequent sections delve into the specific antibacterial and antifungal efficacy of compounds structurally related to 1-(4-Bromophenyl)-3-cyclohexylthiourea, exploring their mechanisms of action at a cellular and molecular level.

Antibacterial Activity Against Specific Pathogens and Cellular Targets (e.g., DNA gyrase, topoisomerase IV)

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential antibacterial mechanisms. A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share the 4-bromophenyl moiety, identified them as potent inhibitors of DNA gyrase. nih.gov DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology, making them prime targets for antibacterial agents. nih.gov

One particular analog, compound 3k in the study, demonstrated strong inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This suggests that the 4-bromophenyl group may play a crucial role in the binding and inhibition of these bacterial enzymes. Furthermore, research into 4-benzoylthiosemicarbazide scaffolds has indicated their potential for development as efficient inhibitors of topoisomerase IV in Gram-positive bacteria. researchgate.net

Table 1: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs
CompoundTarget EnzymeIC50 (µg/mL)
3kStaphylococcus aureus DNA gyrase0.15
3kBacillus subtilis DNA gyrase0.25

Antifungal Activity and Investigation of Membrane Disruption Mechanisms

The antifungal potential of compounds containing a 4-bromophenyl group has been investigated. A study on 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one revealed potent fungicidal activity against Candida albicans. nih.gov The mechanism of action was determined to be the induction of cell membrane damage. nih.gov This finding suggests that derivatives of this compound may also exert their antifungal effects through the disruption of fungal cell membrane integrity. The lipophilic nature of the cyclohexyl group could potentially enhance this membrane-disrupting activity.

Exploration of Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant challenge in the treatment of both bacterial and cancerous diseases. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux drugs from the cell. nih.gov Some thiourea derivatives have been investigated for their interaction with these transporters. nih.gov A study on cyclohexyl-linked tricyclic isoxazoles identified them as potent and selective modulators of the multidrug resistance protein 1 (MRP1), another member of the ABC transporter family. This suggests that the cyclohexyl moiety present in this compound could contribute to the modulation of MDR proteins, potentially reversing resistance to other therapeutic agents. The interaction of thiourea derivatives with the ABCB1 transporter has been explored, indicating that these compounds can potentially inhibit the proliferation of P-gp overexpressing cell lines. nih.gov

Exploration of Anticancer Activity in Cell-Based Assays and Molecular Pathways

Thiourea derivatives are a well-established class of compounds with significant anticancer properties. nih.govnih.gov Their cytotoxic effects against various cancer cell lines are often attributed to their ability to induce programmed cell death and interfere with the cell cycle.

Cytotoxicity in Cancer Cell Lines and Selectivity Profiles

Numerous studies have demonstrated the cytotoxic potential of thiourea derivatives against a range of human cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs exhibited high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. Importantly, these compounds showed favorable selectivity, being less toxic to normal HaCaT keratinocyte cells.

One of the most active compounds, incorporating a 3,4-dichlorophenyl substituent, displayed IC50 values ranging from 1.5 to 8.9 µM across different cancer cell lines. The presence of a halogen atom, such as the bromine in this compound, is a common feature in many cytotoxic thiourea derivatives.

Table 2: Cytotoxicity (IC50, µM) of Selected 3-(Trifluoromethyl)phenylthiourea Analogs
Compound SubstituentSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)HaCaT (Normal)
3,4-dichloro-phenyl7.31.56.98.924.7
4-CF3-phenyl8.25.813.7>5036.8
4-chloro-phenyl>507.628.110.041.2

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of thiourea derivatives is often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest. The aforementioned study on 3-(trifluoromethyl)phenylthiourea analogs found that the most effective compounds were strong inducers of late apoptosis. For example, the 3,4-dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells.

The induction of apoptosis is a key mechanism for eliminating cancerous cells. While the precise signaling pathways for this compound are yet to be elucidated, related compounds have been shown to trigger this process effectively. Similarly, cell cycle arrest is another mechanism by which anticancer agents can inhibit tumor growth. While specific data on cell cycle arrest for this particular compound is not available, it is a common mechanism of action for this class of molecules.

Modulation of Key Signaling Pathways (e.g., Kinase Inhibition, Protein-Protein Interactions)

Thiourea derivatives have been identified as modulators of critical cellular signaling pathways, which are often dysregulated in diseases like cancer. Their mechanisms frequently involve the inhibition of protein kinases or the disruption of protein-protein interactions (PPIs).

Kinase Inhibition: Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis. ed.ac.uk Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Halogenated phenyl-containing thioureas, structurally related to this compound, have demonstrated the ability to inhibit various kinases. For instance, certain derivatives act as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation. nih.gov The inhibition mechanism often involves competition with ATP at the enzyme's binding site. ed.ac.uk Some 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with aryl thioureas, have been shown to bind to the hinge region of the ATP binding pocket of kinases like RET tyrosine kinase. ed.ac.uk

Modulation of Protein-Protein Interactions: Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their modulation represents a significant therapeutic strategy. ajwilsonresearch.comdundee.ac.uk While the direct modulation of PPIs by this compound has not been extensively documented, the broader class of small molecules is known to influence these interactions. nih.gov Small molecules can act as either inhibitors or stabilizers of PPIs. tue.nlnih.gov For example, they can disrupt oncogenic complexes like p53/hDM2 or stabilize interactions that are beneficial, such as those involving the 14-3-3 family of adaptor proteins, which regulate signal transduction and cell cycle control. ajwilsonresearch.comnih.gov The ability of a molecule to modulate PPIs depends on its capacity to bind to specific "hot spots" at the protein interface.

Enzyme Inhibition Studies and Kinetic Analysis

The investigation of enzyme inhibition is a cornerstone of drug discovery, providing insights into a compound's mechanism of action and therapeutic potential. Derivatives of this compound have been evaluated against several key enzymes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and gastric cancer. nih.gov Thiourea derivatives are well-established as potent urease inhibitors, acting as substrate analogues. nih.govnih.gov The presence of a thiourea core, particularly with substitutions on the phenyl ring, has been shown to be critical for potent inhibitory activity. nih.govresearchgate.net

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase is a validated therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov While direct studies on this compound are limited, various compounds containing brominated phenyl groups have demonstrated notable α-glucosidase inhibitory properties. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. nih.gov DPP-4 inhibitors are an established class of oral medications for type 2 diabetes. researchgate.netresearchgate.net Although a primary target for antidiabetic drugs, there is limited specific research in the reviewed literature directly linking this compound derivatives to DPP-4 inhibition.

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Kᵢ value is a more specific measure of the binding affinity between the inhibitor and the enzyme.

Numerous studies have reported the IC₅₀ and Kᵢ values for various thiourea derivatives against urease. For instance, certain 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas have exhibited exceptionally low IC₅₀ values in the nanomolar range against Jack bean urease. nih.gov The substitution pattern on the aromatic ring significantly influences the inhibitory potency.

Inhibition of Urease by Thiourea Derivatives
Compound StructureIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
1-(2-(4-isobutylphenyl)propanoyl)-3-(4-chlorophenyl)thiourea0.0086 (nM)0.0025 (nM)Mixed nih.gov
1-(2-(4-isobutylphenyl)propanoyl)-3-(4-bromophenyl)thiourea0.0081 (nM)0.0012 (nM)Competitive nih.gov
1-(2-(4-isobutylphenyl)propanoyl)-3-(4-iodophenyl)thiourea0.0094 (nM)0.003 (nM)Mixed nih.gov
Thiourea (Standard)21.0N/AN/A core.ac.uk

Similarly, IC₅₀ values for α-glucosidase inhibition have been reported for various compounds, including brominated metabolites and synthetic derivatives, often showing better potency than the standard drug, acarbose. nih.govnih.gov

Inhibition of α-Glucosidase by Various Compounds
Compound/DerivativeIC₅₀ (µM)Reference
Diethyl-2-bromobenzene 1,4-dioate234.2 ± 4.18 nih.gov
2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-(phenyl)acetamide18.25 nih.gov
Fisetin0.4099 mdpi.com
Acarbose (Standard)942 ± 0.74 nih.gov

Understanding the kinetic mechanism of inhibition is crucial for drug design.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Some thiourea derivatives have been shown to be competitive inhibitors of urease. nih.gov

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. mdpi.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding of the substrate and the catalytic rate of the enzyme. nih.gov Many benzoyl thiourea derivatives have been identified as mixed-type inhibitors of urease. nih.govnih.gov

Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the specific mechanism of inhibition for a given compound. nih.govmdpi.com

Receptor Binding and Modulation Studies (e.g., for Anti-leishmanial activity)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. rsc.org The search for new, effective, and safe chemotherapies is a global health priority. nih.govnih.gov

Thiourea-based compounds have emerged as a promising scaffold for the development of anti-leishmanial agents. rsc.orgnih.gov Their mechanism of action is not based on binding to a traditional cell-surface receptor but rather on the selective inhibition of essential parasite enzymes. researchgate.net

Docking studies and enzymatic assays have predicted that these inhibitors may target the folate and glycolytic pathways of the Leishmania parasite, which are vital for its survival. nih.govresearchgate.net Two specific enzyme targets that have been identified are:

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids.

Pteridine Reductase 1 (PTR1): This enzyme provides an alternative pathway for folate synthesis, and its inhibition can be synergistic with DHFR inhibition. rsc.orgrsc.orgbohrium.com

The anti-leishmanial effect of certain thiourea derivatives can be reversed by the addition of folic acid, providing evidence that they act through an antifolate mechanism. rsc.orgrsc.orgbohrium.com Compounds such as 1-(2-Bromophenyl)-3-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)thiourea, which is structurally related to the subject compound, have been synthesized and evaluated for such activity. nih.gov The selectivity of these compounds is a key attribute; they show higher potency against the parasite's enzymes compared to their host counterparts and exhibit a better safety profile in cytotoxicity assays against mammalian cells. rsc.orgrsc.orgbohrium.com

Agonistic or Antagonistic Activity Assessment

While specific receptor agonistic or antagonistic profiles for this compound are not extensively detailed in publicly available research, the broader class of N-aryl-N'-substituted thiourea derivatives has been evaluated for inhibitory activities against various biological targets, which can be classified as a form of antagonism.

Notably, certain thiourea derivatives have been identified as potent enzyme inhibitors. For instance, a series of novel N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas were investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. nih.gov This inhibitory action is a form of antagonism, where the molecule blocks the active site of an enzyme, preventing its normal biological function. One particular derivative, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, demonstrated significant inhibitory activity against both EGFR and HER-2, with IC₅₀ values of 0.08 µM and 0.35 µM, respectively. nih.govresearchgate.netjppres.com Such findings suggest that the thiourea scaffold can be effectively utilized to design targeted enzyme inhibitors for applications in oncology. researchgate.net

Furthermore, the antiviral properties of some N-phenyl-N'-arylthiourea derivatives have been documented, showing a distinct inhibitory effect on the replication of rhinoviruses, which also points to an antagonistic mechanism of action against viral processes. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of thiourea derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how variations in the molecular framework affect biological activity, providing a roadmap for designing more potent and selective compounds.

Identification of Key Pharmacophoric Features and Substituent Effects

The thiourea moiety, -NH-C(=S)-NH-, is considered a key pharmacophore, a structural feature essential for biological activity. mdpi.com This group's ability to form hydrogen bonds is crucial for interacting with biological targets like enzymes and receptors. researchgate.net The efficacy of these compounds is modulated by the nature of the substituents attached to the two nitrogen atoms.

Key pharmacophoric features and observed substituent effects include:

The Aryl Moiety (N-substitution): The presence of a substituted aromatic ring is a common feature in many biologically active thiourea derivatives.

Halogen Substitution: The position and nature of halogen atoms on the phenyl ring significantly influence activity. For example, in a series of 1,3-diaryl substituted pyrazole-based thioureas, a derivative with a 3,4-dichlorophenyl group exhibited potent antimicrobial activity against S. aureus. nih.gov This aligns with the 4-bromo substitution in the title compound, suggesting that electron-withdrawing halogens at the para-position of the phenyl ring can be favorable for certain biological activities.

Other Substitutions: In the context of EGFR/HER-2 inhibition, substitutions on the benzyl (B1604629) and phenyl rings were systematically varied. The presence and position of chloro and hydroxy groups were found to be critical for potent inhibitory activity. nih.gov

The Cyclohexyl Moiety (N'-substitution): The N'-substituent provides conformational flexibility and influences the lipophilicity of the molecule. While the aryl group is often explored for electronic effects, the cyclohexyl group primarily contributes to the steric and hydrophobic profile of the compound, which can affect target binding and membrane permeability. In a study synthesizing various N-naphthoyl thioureas, a derivative containing an N'-cyclohexyl group was successfully produced and characterized as a scaffold for further development. acs.org

The following table summarizes the SAR for a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives as EGFR inhibitors, highlighting the impact of substitutions.

CompoundSubstitutionsEGFR IC₅₀ (µM)HER-2 IC₅₀ (µM)
Derivative 15-Cl on 2-hydroxybenzyl; 4-OH on N-benzyl0.080.35
Derivative 2H (unsubstituted)>50>50
Derivative 33,5-di-Cl on 2-hydroxybenzyl0.411.12
Derivative 44-OH on N-benzyl12.56>50

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically correlates the chemical structure of compounds with their biological activity. nih.govfarmaciajournal.com This method is used to predict the activity of new derivatives and to understand the physicochemical properties driving their efficacy.

For thiourea and related urea derivatives, several QSAR models have been developed to predict activities ranging from anticancer to insecticidal. nih.govresearchgate.netresearchgate.net These models typically use multiple linear regression (MLR) or more complex machine learning algorithms to build a predictive equation. nih.gov

The key molecular descriptors—numerical values that characterize the properties of a molecule—found to be important in various QSAR studies on thiourea derivatives include:

Hydrophobicity/Lipophilicity (e.g., logP): The octanol-water partition coefficient is crucial for predicting how a compound will distribute in biological systems and cross cell membranes. QSAR studies on N-aroyl-N'-arylureas identified lipophilicity as a key factor for insecticidal activity. researchgate.netresearchgate.net

Electronic Properties (e.g., Electronegativity, Dipole Moment): These descriptors relate to how the molecule will engage in electronic interactions (like hydrogen bonds and polar interactions) with its target.

Steric/Geometrical Properties (e.g., Molecular Weight, van der Waals Volume): These descriptors describe the size and shape of the molecule, which are critical for fitting into a receptor's binding pocket. nih.gov

Topological Descriptors: These parameters describe the connectivity and branching of the molecule's atoms.

The following table summarizes findings from several QSAR studies on thiourea and related compounds, illustrating the common methodologies and key findings.

Compound ClassBiological ActivityQSAR MethodKey Predictive Descriptors
Sulfur-containing ThioureasAnticancerMultiple Linear Regression (MLR)Mass, Polarizability, Electronegativity, van der Waals Volume, logP
N-Aroyl-N'-arylureasInsecticidalQSAR AnalysisLipophilicity (logP), Geometrical Features
General Thiourea DerivativesGeneral BioactivityQSAR AnalysisHydrophobic and Hydrophilic Properties, logP

These QSAR models, once validated using external test sets of compounds, serve as powerful tools for the rational design of new this compound derivatives with potentially improved biological efficacy. nih.gov

Solid State Chemistry and Materials Science Applications of 1 4 Bromophenyl 3 Cyclohexylthiourea

Crystal Engineering and Supramolecular Synthesis

Crystal engineering of thiourea (B124793) derivatives focuses on the deliberate design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The key to this is understanding and controlling the intermolecular interactions that guide the self-assembly process.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a prominent strategy in crystal engineering. mdpi.com Thiourea derivatives are excellent candidates for co-crystal formation due to the strong hydrogen bonding capabilities of the N-H protons and the C=S group. nih.gov The design of co-crystals involving 1-(4-Bromophenyl)-3-cyclohexylthiourea would involve selecting co-formers that can form complementary and predictable hydrogen bond synthons.

Potential co-formers could include molecules with hydrogen bond acceptor groups, such as carboxylic acids, amides, or pyridines. For instance, the thiourea moiety can form a robust R2,2(8) hydrogen bond motif with a carboxylic acid. Furthermore, the bromine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction with halogen bond acceptors like pyridyl nitrogen atoms or carbonyl oxygen atoms, further guiding the supramolecular assembly.

The formation of salts is also a possibility if a co-former with a sufficiently acidic or basic functional group is used, leading to proton transfer. The pKa difference between the thiourea derivative and the co-former is a critical factor in predicting whether a co-crystal or a salt will be formed.

A closely related compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, has been synthesized and its crystal structure determined, providing valuable insights. nih.gov This compound crystallizes in the monoclinic space group P21/n. nih.gov The structural analysis reveals the presence of both intra- and intermolecular hydrogen bonds, which are crucial in the formation of its solid-state architecture. nih.gov

Parameter1-(3-chlorophenyl)-3-cyclohexylthiourea
Crystal SystemMonoclinic
Space GroupP21/n
Key InteractionsIntra- and intermolecular N-H···S hydrogen bonds

Table 1: Crystallographic data for the analogous compound 1-(3-chlorophenyl)-3-cyclohexylthiourea. nih.gov

The design of advanced materials based on this compound relies on a detailed understanding of the various non-covalent interactions at play. These interactions dictate the packing of the molecules in the solid state and, consequently, the material's properties.

Hydrogen Bonding: The thiourea group is a powerful hydrogen bonding unit. The two N-H groups act as hydrogen bond donors, while the sulfur atom of the C=S group is a hydrogen bond acceptor. In the solid state, these groups typically form chains or dimeric motifs through N-H···S hydrogen bonds. For example, in the crystal structure of the analogous 1-(3-chlorophenyl)-3-cyclohexylthiourea, both intra- and intermolecular N-H···S hydrogen bonds are observed. nih.gov

Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. This interaction, denoted as C-Br···X (where X is a halogen bond acceptor like O, N, or S), is directional and can be exploited to create specific supramolecular assemblies. The strength and directionality of halogen bonds make them a valuable tool in crystal engineering for the construction of robust and predictable structures.

By strategically combining these non-covalent interactions, it is possible to design materials with specific properties, such as desired crystal packing, melting point, solubility, and even optical or electronic properties.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical and chemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

While specific studies on the polymorphism of this compound are not extensively documented in the literature, the potential for its existence is high given the molecule's conformational flexibility and the variety of intermolecular interactions it can form. The cyclohexyl group can adopt different conformations (e.g., chair, boat), and the orientation of the phenyl and cyclohexyl groups relative to the thiourea backbone can vary, potentially leading to different crystal packing arrangements and thus different polymorphs.

The identification and characterization of different solid forms would typically involve techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystalline phases based on their unique diffraction patterns.

Single-Crystal X-ray Diffraction: To determine the precise crystal structure of each polymorph.

Thermal Analysis (DSC, TGA): To identify phase transitions and determine the thermodynamic stability relationships between polymorphs.

Spectroscopy (FTIR, Raman): To detect differences in the vibrational modes of the molecules in different crystalline environments.

Phase transformations between different polymorphs or pseudopolymorphs can be induced by changes in temperature, pressure, or by contact with different solvents. Studying these transformations is crucial for selecting the most stable solid form for a particular application. For instance, a metastable polymorph might be desired for its higher solubility, but its tendency to convert to a more stable, less soluble form over time needs to be understood and controlled.

For this compound, phase transformation studies would involve subjecting the solid material to various conditions and monitoring for changes in its solid form. This could include heating experiments to observe melt-recrystallization into a different polymorph, or slurry experiments in different solvents to determine the most stable form at a given temperature.

Potential for Self-Assembly in Nanostructured Materials

The principles of molecular self-assembly, driven by non-covalent interactions, can be harnessed to create ordered nanostructures from molecular building blocks. Thiourea-containing molecules have been shown to self-assemble into various nanostructures, such as nanofibers, nanotubes, and vesicles. nih.gov

The amphiphilic nature of this compound, with its aromatic (bromophenyl) and aliphatic (cyclohexyl) components, coupled with the strong hydrogen-bonding capability of the thiourea group, suggests a propensity for self-assembly. In appropriate solvent systems, these molecules could aggregate to form well-defined nanostructures.

The formation of such nanostructures would be influenced by factors such as:

Solvent: The choice of solvent can influence the solubility of different parts of the molecule and thus direct the self-assembly process.

Concentration: The concentration of the molecule in solution can determine the type and size of the resulting aggregates.

Temperature: Temperature can affect both the solubility and the kinetics of the self-assembly process.

The resulting nanostructured materials could have potential applications in areas such as drug delivery, sensing, and catalysis, where the high surface area and ordered arrangement of molecules at the nanoscale can lead to enhanced performance. Further research into the self-assembly behavior of this compound could unveil novel and functional nanomaterials.

Future Research Directions and Translational Perspectives for 1 4 Bromophenyl 3 Cyclohexylthiourea

Development of Advanced and Sustainable Synthetic Methodologies

The future of synthesizing 1-(4-bromophenyl)-3-cyclohexylthiourea and related derivatives lies in the development of environmentally friendly and efficient methods. google.com Traditional synthetic routes often involve hazardous reagents and solvents. google.com Future research will likely focus on "green chemistry" approaches to mitigate these issues.

Key areas for development include:

Water-based syntheses: Utilizing water as a solvent is a key goal for sustainable chemistry. organic-chemistry.org Research into "on-water" reactions for the synthesis of unsymmetrical thioureas has shown promise, offering simple product isolation and the ability to recycle the water effluent. organic-chemistry.org

Catalytic methods: The use of catalysts, such as deep eutectic solvents, can enhance reaction efficiency and reduce waste. rsc.org

Atom-economic reactions: Methodologies that maximize the incorporation of all starting materials into the final product, such as the reaction of isocyanides with amines and elemental sulfur, are highly desirable. organic-chemistry.org

Automated synthesis: Automated systems can accelerate the synthesis process, reduce human exposure to chemicals, and facilitate the rapid generation of libraries of thiourea (B124793) derivatives for screening. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thiourea Derivatives

FeatureTraditional MethodsSustainable/Green Methods
Solvent Often volatile organic compounds (VOCs)Water, deep eutectic solvents
Reagents Can be toxic and hazardousLess toxic, renewable starting materials
Efficiency May have lower yields and generate more wasteHigher atom economy, catalytic processes
Safety Increased risk of exposure to harmful chemicalsReduced risk and environmental impact

Integration of Multi-Omics Approaches in Deeper Biological Investigations

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. elifesciences.orgnih.gov This integrated approach can help to:

Identify molecular targets: By observing changes across different "omes," researchers can pinpoint the specific proteins, genes, and metabolic pathways that are affected by the compound. researchgate.net

Elucidate mechanisms of action: Multi-omics can reveal the complex network of interactions that underlie the compound's biological activity, moving beyond a single-target perspective. elifesciences.org

Discover biomarkers: These studies can identify molecular signatures that predict a cell's or organism's response to the compound, which is crucial for personalized medicine. nih.gov

Uncover off-target effects: A holistic view of cellular changes can help to identify unintended effects of the compound, which is important for assessing its safety profile. researchgate.net

Future research should aim to apply these high-throughput techniques to systematically map the biological landscape of this compound. nih.gov

Exploration of Novel Therapeutic Targets and Applications

While thiourea derivatives have been investigated for a range of biological activities, there is still vast potential to explore new therapeutic applications for this compound. mdpi.comresearchgate.net Based on the known activities of related compounds, promising areas for future investigation include:

Anticancer therapy: Many thiourea derivatives have shown promise as anticancer agents. mdpi.comnih.gov Future studies could investigate the efficacy of this compound against various cancer cell lines and explore its potential to overcome drug resistance. nih.gov The compound's impact on key cancer-related pathways, such as cell cycle progression and apoptosis, should be a focus. mdpi.com

Neurodegenerative diseases: Some thiourea-containing compounds are used in the treatment of neurodegenerative disorders. nih.gov Investigating the potential of this compound to modulate targets relevant to diseases like Alzheimer's or Parkinson's could open new therapeutic avenues. mdpi.comnih.gov

Infectious diseases: The rise of antimicrobial resistance necessitates the development of new drugs. nih.gov Thiourea derivatives have demonstrated antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov Screening this compound against a broad panel of pathogens, including drug-resistant strains, is a logical next step. mdpi.com

Anti-inflammatory agents: Chronic inflammation is a hallmark of many diseases. Some thiourea derivatives have shown anti-inflammatory effects, suggesting that this compound could be a candidate for developing new anti-inflammatory drugs. mdpi.com

Table 2: Potential Therapeutic Areas for this compound

Therapeutic AreaRationale Based on Thiourea DerivativesPotential Research Focus
Oncology Inhibition of cancer cell growth and reversal of drug resistance. mdpi.comEfficacy against various cancer cell lines, mechanism of action studies.
Neurology Activity in models of neurodegenerative diseases. nih.govModulation of targets in Alzheimer's and Parkinson's disease.
Infectious Diseases Broad-spectrum antimicrobial and antiviral activity. mdpi.comnih.govScreening against drug-resistant pathogens.
Inflammation Demonstrated anti-inflammatory properties. mdpi.comInvestigation in models of chronic inflammatory diseases.

Advancements in Computational Modeling for Rational Design and Lead Optimization

Computational tools are becoming indispensable in modern drug discovery. nih.gov For this compound, computational modeling can accelerate the process of developing more potent and selective derivatives. mdpi.com Key computational approaches for future research include:

Molecular docking: This technique can predict the binding of this compound and its analogs to the active sites of therapeutic targets, helping to prioritize compounds for synthesis and testing. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the chemical features that are most important for the biological activity of this class of compounds, guiding the design of new derivatives with improved properties.

Molecular dynamics simulations: These simulations can provide insights into the dynamic behavior of the compound when it interacts with its biological target, offering a more detailed understanding of its mechanism of action.

ADMET prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com

By integrating these computational methods, researchers can adopt a more rational approach to drug design, saving time and resources in the search for new therapeutic agents. nih.gov

Potential in Functional Materials Development and Sensing Applications

Beyond medicine, thiourea derivatives have applications in materials science and analytical chemistry. annexechem.com The unique properties of this compound, such as its ability to form hydrogen bonds and coordinate with metal ions, make it a candidate for the development of novel functional materials and sensors. nih.gov Future research in this area could focus on:

Chemosensors: Thiourea derivatives can act as fluorescent or colorimetric sensors for the detection of ions and small molecules. mdpi.com this compound could be developed into a selective sensor for environmentally or biologically important analytes, such as heavy metal ions. nih.govnih.gov

Coordination polymers and metal-organic frameworks (MOFs): The ability of the thiourea group to coordinate with metals could be exploited to construct new coordination polymers or MOFs with interesting catalytic, separation, or storage properties. mdpi.com

Organocatalysis: Thiourea derivatives have been used as organocatalysts in various chemical reactions. The potential of this compound as a catalyst in asymmetric synthesis could be explored.

Addressing Unanswered Questions and Research Challenges for Thiourea Derivatives

Despite the progress made in the study of thiourea derivatives, several challenges and unanswered questions remain that are relevant to this compound. Future research should aim to address these gaps in our knowledge:

Selectivity and off-target effects: A major challenge in drug development is ensuring that a compound is selective for its intended target. More research is needed to understand the selectivity profile of this compound and to identify any potential off-target effects.

In vivo efficacy and long-term safety: While many thiourea derivatives show promising activity in vitro, more studies are needed to confirm their efficacy and safety in animal models and eventually in humans.

Mechanisms of resistance: As with any therapeutic agent, there is a risk that resistance could develop. Understanding the potential mechanisms of resistance to this compound will be crucial for its long-term viability as a therapeutic agent.

Structure-activity relationships: While some structure-activity relationships for thiourea derivatives have been established, a more comprehensive understanding is needed to guide the rational design of new compounds with improved properties. acs.org

By addressing these challenges, the scientific community can unlock the full potential of this compound and other thiourea derivatives for the benefit of human health and technology.

Q & A

Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) and operational ranges via risk assessment matrices .

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